molecular formula C18H26ClNO6 B1672729 Jaconine CAS No. 480-75-1

Jaconine

Cat. No.: B1672729
CAS No.: 480-75-1
M. Wt: 387.9 g/mol
InChI Key: CKPJPJSVQMEGBC-HRKZPBNPSA-N
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Description

Jaconine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in certain plants. It is specifically derived from the genus Jacobaea, such as Jacobaea vulgaris. This compound is characterized by its complex molecular structure, which includes a chlorine atom replacing a secondary hydroxy group in its parent compound, jacoline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of jaconine typically involves the chlorination of jacoline. The process begins with the extraction of jacoline from plant sources, followed by a chlorination reaction where the secondary hydroxy group is replaced by a chlorine atom. This reaction is usually carried out under controlled conditions to ensure the selective substitution of the hydroxy group .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of jacoline from plants, followed by its chemical modification. The process includes:

Chemical Reactions Analysis

Types of Reactions: Jaconine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Jaconine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chlorination, which imparts distinct chemical properties and reactivity compared to its parent compound, jacoline, and other related alkaloids. This chlorination also influences its biological activity and toxicity, making it a compound of interest in toxicological studies .

Properties

IUPAC Name

4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPJPJSVQMEGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963982
Record name 20-Chloro-12,15-dihydroxy-15,20-dihydrosenecionan-11,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-75-1
Record name Jaconine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Chloro-12,15-dihydroxy-15,20-dihydrosenecionan-11,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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